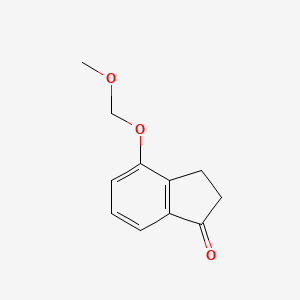

2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one

Übersicht

Beschreibung

2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one is an organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring This specific compound is characterized by the presence of a methoxymethoxy group at the 4-position and a ketone group at the 1-position of the indenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzaldehyde with a suitable cyclopentadiene derivative can lead to the formation of the indenone structure. The methoxymethoxy group can be introduced through subsequent etherification reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted indenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-dihydro-1H-inden-1-one: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.

4-methoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy group instead of a methoxymethoxy group, leading to different reactivity and properties.

2,3-dihydro-4-hydroxy-1H-inden-1-one: Has a hydroxy group instead of a methoxymethoxy group, affecting its solubility and reactivity.

Uniqueness

2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.

Biologische Aktivität

2,3-Dihydro-4-(methoxymethoxy)-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of the dihydro-1H-indene family, which has been noted for various biological activities. Its structure includes a methoxymethoxy group that may influence its interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution processes that allow for the introduction of functional groups essential for biological activity.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, comparable to known antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies report that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate that the compound has a potent antiproliferative effect, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular pathways related to growth and apoptosis. For instance, it may inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 62.5 µg/mL | |

| Antibacterial | S. aureus | 78.12 µg/mL | |

| Anticancer | HeLa Cells | 226 µg/mL | |

| Anticancer | A549 Cells | 242.52 µg/mL |

Case Study: Anticancer Activity

In a study examining the anticancer effects of various compounds, this compound displayed significant cytotoxicity against HeLa cells with an IC50 value of 226 µg/mL. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound led to G2/M phase arrest, indicating its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

4-(methoxymethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-7-14-11-4-2-3-8-9(11)5-6-10(8)12/h2-4H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCXTZYUCTZASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC2=C1CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.